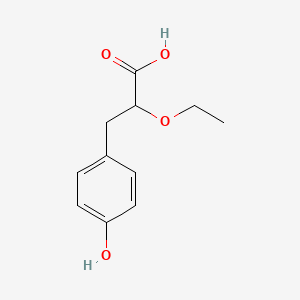

2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid

Description

Contextualizing α-Alkoxyarylpropanoic Acids in Chemical Biology and Medicinal Chemistry Research

The class of compounds known as α-alkoxyarylpropanoic acids, to which 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid belongs, has been a subject of interest in medicinal chemistry for its utility in developing therapeutic agents.

The exploration of chiral molecules in drug development has a rich and cautionary history. The thalidomide (B1683933) tragedy in the mid-20th century, where one enantiomer of the drug was therapeutic while the other caused severe birth defects, became a critical turning point that underscored the profound importance of stereochemistry in pharmacology. chiralpedia.com This event catalyzed a shift towards the development of single-enantiomer drugs and prompted regulatory agencies to establish strict guidelines for the development and testing of chiral compounds. nih.gov In the decades that followed, research into various classes of chiral acids has expanded. For instance, related structures like α-aryloxyphenylacetic acid derivatives have been synthesized and investigated as dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ), targets relevant to metabolic disorders. nih.gov These foundational studies into similar but distinct molecular frameworks have paved the way for investigating the specific properties of compounds like this compound.

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design because biological systems, such as enzymes and receptors, are themselves chiral. researchfloor.orglifechemicals.com This inherent chirality in biological targets means that the two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit markedly different biological activities. researchfloor.orgmindmapai.app One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause adverse effects. chiralpedia.com

The α-alkoxyarylpropanoic acid scaffold is a significant chiral pharmacophore—a molecular feature responsible for a drug's biological activity. This structural motif is found in various compounds designed to interact with specific biological targets. For example, the ethyl ester form of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid serves as an intermediate in the synthesis of glitazars, which are potent PPARα/γ dual agonists with antidiabetic and lipid-lowering properties. chemicalbook.comchemicalbook.com The precise three-dimensional arrangement of the ethoxy group, the carboxylic acid, and the phenyl ring is crucial for its interaction with the binding sites of these biological receptors. mindmapai.app

Research Rationale and Scope of Investigation

Current research on this compound is driven by the need to elucidate its specific chemical and biological properties, moving from the general understanding of its class to a detailed characterization of the molecule itself.

While the general reactivity of carboxylic acids and phenolic compounds is well-understood, the specific nuances of this compound require further investigation. Its molecular structure, featuring an ethoxy group, a hydroxyphenyl moiety, and a propanoic acid backbone, presents a unique combination of functional groups. smolecule.com

Initial research indicates that the compound has significant biological activity, particularly in modulating Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of fatty acid storage and glucose metabolism. smolecule.com This suggests potential applications in metabolic disorders. Furthermore, preliminary studies indicate the compound may have anti-inflammatory and antioxidant properties. smolecule.commdpi.com However, the precise mechanisms of these interactions, the full spectrum of its biological targets, and detailed structure-activity relationships remain areas of active investigation. The synthesis of various derivatives of related hydroxyphenyl)propanoic acids for antimicrobial and anticancer screening highlights the ongoing effort to fully map the biological potential of this chemical scaffold. mdpi.commdpi.com

Given the critical role of chirality in determining biological outcomes, a primary focus of modern research is the stereocontrolled synthesis of this compound. nih.govresearchfloor.org Producing a single, desired enantiomer is paramount to developing a safe and effective therapeutic agent. mindmapai.app Advances in asymmetric synthesis, including chiral catalysis, have been instrumental in making the production of enantiomerically pure drugs more efficient. researchfloor.org The development of specific synthetic routes, as detailed in patent literature, for producing the (S)-enantiomer demonstrates the industrial importance of stereochemical control. google.com

Elucidating the mechanism of action at the molecular level involves understanding why one enantiomer is more active than its mirror image. This requires detailed studies of how each stereoisomer interacts differently with the chiral environment of its biological target, such as the active site of an enzyme or the binding pocket of a receptor. chiralpedia.comlifechemicals.com Comparing the crystal structures of related compounds bound to their target receptors has revealed significant differences in their binding interactions, providing a molecular basis for their varied biological activities. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Ester

| Property | This compound | Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate |

| Molecular Formula | C₁₁H₁₄O₄ smolecule.com | C₁₃H₁₈O₄ scbt.com |

| Molecular Weight | 210.23 g/mol smolecule.com | 238.28 g/mol nih.govchemicalbook.com |

| CAS Number | 37505-02-5 ((R)-enantiomer) chemsrc.com | 222555-06-8 ((S)-enantiomer) chemicalbook.comchemspider.com |

| Synonyms | (R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate chemspider.com |

Data sourced from multiple chemical databases and supplier information.

Table 2: Summary of Investigated Biological Activities

| Activity | Target/Context | Related Compound/Derivative | Reference |

| PPARα/γ Dual Agonism | Metabolic Disorders | Glitazars (synthesized from the title compound's ester) | chemicalbook.comchemicalbook.com |

| Anti-inflammatory | General Inflammation Pathways | This compound | smolecule.com |

| Antioxidant | Cellular Oxidative Stress | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | mdpi.com |

| Antimicrobial | Multidrug-Resistant Bacteria and Fungi | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | mdpi.com |

| Anticancer | A549 Non-small Cell Lung Cancer | 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJUDUJLTNVWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control

Development of Enantioselective Synthetic Routes

The quest for enantiomerically pure 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid has led to the exploration of various synthetic strategies, including biocatalytic, chemo-enzymatic, and asymmetric catalytic methods. These approaches aim to overcome the challenges associated with traditional chemical synthesis, such as the formation of racemic mixtures and the need for inefficient resolution steps.

Biocatalytic Approaches Utilizing Enzymatic Hydrolysis for Chiral Resolution

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. acs.org A prominent biocatalytic approach for obtaining enantiopure this compound is the kinetic resolution of its racemic esters via enzymatic hydrolysis. acs.orgcolab.ws

The success of enzymatic resolution hinges on the selection of a suitable enzyme and the optimization of reaction parameters. A comprehensive screening of various hydrolases, including lipases and proteases, is typically the first step. For the hydrolysis of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, proteases have shown particularly high enantioselectivity for the (S)-enantiomer. acs.org

Once a suitable enzyme is identified, process optimization is critical to maximize yield and enantiomeric excess (e.e.). Key parameters that are often optimized include pH, temperature, substrate concentration, and enzyme loading. For instance, maintaining a stable pH through the controlled addition of a base is crucial, as the hydrolysis reaction produces an acid. acs.org

Table 1: Enzyme Screening for the Enantioselective Hydrolysis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

| Enzyme Source | Enzyme Type | Enantioselectivity (E-value) |

|---|---|---|

| Aspergillus oryzae | Protease | >100 |

| Bacillus licheniformis | Protease | >100 |

| Candida antarctica lipase (B570770) B | Lipase | Low |

| Pseudomonas cepacia lipase | Lipase | Low |

Data synthesized from research findings on the enzymatic resolution of related compounds.

Process optimization also involves strategies to overcome substrate and product inhibition, which can limit the reaction rate and conversion. The use of biphasic systems or the controlled addition of the substrate can mitigate these effects.

Translating a successful lab-scale biocatalytic process to an industrial scale presents several challenges. Maintaining optimal mixing and pH control in large reactors is critical for consistent performance. Enzyme stability and cost are also significant factors; thus, enzyme immobilization is often explored to facilitate reuse and reduce costs.

Yield optimization on a larger scale involves a thorough understanding of the reaction kinetics and the development of robust downstream processing methods to isolate the desired enantiomer in high purity. A successfully scaled-up process for the production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid via enzymatic hydrolysis has been reported to achieve yields in the range of 43-48% with an enantiomeric excess of 98.4-99.6%. colab.wsacs.org

Table 2: Optimized Parameters for the Scaled-Up Biocatalytic Hydrolysis

| Parameter | Optimal Condition |

|---|---|

| pH | 7.5 - 8.5 |

| Temperature | 30 - 40 °C |

| Substrate Concentration | 10 - 20% (w/v) |

| Enzyme Loading | 1 - 5% (w/w of substrate) |

This data represents a synthesis of typical optimization parameters for industrial biocatalytic resolutions.

Chemo-Enzymatic Strategies for Stereospecific Synthesis

Chemo-enzymatic approaches combine the advantages of both chemical and enzymatic transformations to create efficient and highly selective synthetic routes. nih.gov In the context of this compound, a chemo-enzymatic strategy could involve the enzymatic resolution of a key intermediate that is synthesized chemically. For example, a racemic alcohol precursor could be resolved using a lipase-catalyzed transesterification, followed by chemical conversion to the final product. This approach allows for the strategic use of enzymes to introduce chirality at a critical step in the synthesis. ntnu.no

Chiral Pool and Auxiliary-Based Syntheses

The use of the chiral pool, which comprises readily available and inexpensive enantiopure natural products like amino acids and carbohydrates, is a common strategy in asymmetric synthesis. wikipedia.org For the synthesis of this compound, a plausible chiral pool precursor could be a derivative of L-phenylalanine or L-tyrosine, which already possess the desired stereochemistry at the α-carbon. However, the application of this specific strategy to the target molecule is not extensively documented in the reviewed literature.

Chiral auxiliaries are another powerful tool for stereochemical control. wikipedia.org These are chiral molecules that are temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. rsc.orgnih.govharvard.edu A hypothetical synthesis of this compound using a chiral auxiliary would involve the acylation of the auxiliary, followed by a diastereoselective alkylation or aldol (B89426) reaction to introduce the ethoxy and 4-hydroxyphenylmethyl groups, and subsequent cleavage of the auxiliary. While this is a well-established methodology for the synthesis of α-substituted carboxylic acids, its specific application to this compound is not prominently reported.

Asymmetric Catalysis in α-Alkoxy Cinnamic Acid Derivatives for Precursor Synthesis

Asymmetric catalysis offers a direct and atom-economical approach to enantiopure compounds. For the synthesis of this compound, the asymmetric hydrogenation of a prochiral α-ethoxy cinnamic acid derivative is a key strategy. fao.org This reaction utilizes a chiral metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to stereoselectively add hydrogen across the double bond, thereby creating the chiral center at the α-position with high enantioselectivity.

The success of this method relies on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the substrate. This approach has been successfully applied to the synthesis of various α-alkoxy acids and their esters.

Racemic Synthetic Pathways and Subsequent Resolution Techniques

The preparation of enantiomerically pure this compound often begins with a racemic synthesis, which produces an equal mixture of both stereoisomers. This mixture must then be separated, or resolved, to isolate the desired enantiomer. Common strategies involve Claisen-type condensations to form the racemic core structure, followed by enzymatic or chemical resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are analytical methods used to determine the success of such resolutions, providing baseline separation of R- and S-isomers. nih.govntu.edu.tw

A notable racemic synthetic route employs a Claisen-type condensation reaction. researchgate.net This approach involves the base-catalyzed reaction between an ester and a carbonyl compound to form a β-keto ester or, in this specific context, a related α,β-unsaturated ester after an elimination step. One large-scale synthesis starts with p-anisaldehyde and ethyl ethoxyacetate. researchgate.net

Multi-step syntheses commencing from readily available starting materials are crucial for the cost-effective production of this compound and its derivatives. A common precursor is 4-methoxybenzaldehyde (B44291) (p-anisaldehyde), which can be elaborated over several steps to the target molecule. researchgate.netgoogle.com

The Mitsunobu reaction is a versatile and powerful tool for the stereospecific conversion of alcohols, proceeding with a clean inversion of stereochemistry. organic-chemistry.orgnih.gov This makes it highly valuable in syntheses where precise control of a stereogenic center is required. organic-chemistry.org In the context of this compound derivatives, the Mitsunobu reaction is employed for the O-alkylation of the phenolic hydroxyl group.

For instance, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate can be alkylated using an alcohol under Mitsunobu conditions. bg.ac.rs This reaction typically involves a phosphine, such as triphenylphosphine (B44618) (PPh₃) or tri-n-butylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or 1,1′-(azodicarbonyl)dipiperidine (ADDP). nih.govbg.ac.rs This method allows for the coupling of the core molecule to other fragments, and in one reported synthesis, this derivatization step proceeded with an 80% yield. bg.ac.rs The primary challenge in scaling this reaction is the removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate. bg.ac.rs

Table 1: Application of Mitsunobu Reaction in Derivatization

| Reactant | Reagents | Product | Yield | Reference |

| Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | Alcohol, tri-n-butylphosphine, 1,1′-(azodicarbonyl)dipiperidine (ADDP) | O-alkylated ester derivative | 80% | bg.ac.rs |

In synthetic routes that start from precursors like p-anisaldehyde or 4-methoxyphenyl (B3050149) derivatives, the methoxy (B1213986) group serves as a protecting group for the phenolic hydroxyl. researchgate.netgoogle.com The final step in these sequences is the selective demethylation to unmask the free hydroxyl group of the target compound.

A robust method for this deprotection involves the use of a nucleophilic agent in a high-boiling solvent. One specific protocol describes the treatment of (S)-2-ethoxy-3-(4-methoxyphenyl) propanoic acid with sodium hydroxide (B78521) and octanethiol in N-methyl-2-pyrrolidinone (NMP). google.com The reaction mixture is heated to elevated temperatures (115-125°C) to drive the reaction to completion. google.com This strategy effectively cleaves the methyl ether without affecting other sensitive functional groups in the molecule, leading to the desired (S)-2-ethoxy-3-(4-hydroxyphenyl) propanoic acid. google.com

Multi-Step Synthetic Sequences from Commercially Available Precursors

Optimization of Reaction Conditions for Enhanced Enantiomeric Purity and Chemical Yield

Achieving high enantiomeric purity and maximizing chemical yield are paramount in the synthesis of pharmaceutical intermediates. Optimization of reaction parameters such as temperature, solvent, catalyst, and reagent stoichiometry is critical.

In the synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl) propanoic acid, hydrogenation of an unsaturated precursor, 2-ethoxy-3-(4-methoxyphenyl) propenoic acid, is a key step. The use of a palladium on charcoal (5% Pd) catalyst under a hydrogen atmosphere has been shown to be effective. google.com After hydrogenation, the resulting (S)-2-ethoxy-3-(4-methoxyphenyl) propanoic acid can be isolated with high chemical purity (99.8%). google.com

Subsequent resolution and purification steps are crucial for enhancing enantiomeric purity. The formation of diastereomeric salts using a chiral resolving agent, such as (1S)-1-(1-naphthyl) ethylamine, allows for the separation of enantiomers by crystallization. google.com The desired enantiomer can then be liberated by treatment with a base. Further optimization of the final demethylation and purification steps, including crystallization from appropriate solvent systems (e.g., toluene, ethyl acetate), can yield the final product with a chemical purity greater than 99% and an enantiomeric excess (e.e.) exceeding 97.8%. google.com Process improvements have focused on reducing reaction times and increasing yields by carefully controlling the molar ratios of reagents and reaction temperatures. google.com

Table 2: Optimized Conditions and Purity Data

| Step | Key Reagents/Conditions | Purity Achieved | Yield | Reference |

| Racemic Synthesis (Overall) | p-Anisaldehyde, ethyl ethoxyacetate (Claisen route) | Not specified | 19% (over 7 steps) | researchgate.net |

| Enantioselective Synthesis (Overall) | Not specified | 97-99% e.e. | 40-45% | google.com |

| Hydrogenation | 2-ethoxy-3-(4-methoxyphenyl) propenoic acid, H₂, 5% Pd/C, ethanol | 99.8% chemical purity | 88% | google.com |

| Demethylation & Purification | NaOH, octanethiol, NMP; Crystallization | >99% chemical purity, >97.8% e.e. | 90% (evaporation) | google.com |

Chemical Modifications and Rational Design of Derivatives

Synthesis of Ester and Amide Derivatives

The carboxyl group is a primary handle for derivatization, readily converted into esters and amides to modulate factors such as solubility, stability, and biological activity. The synthesis of the ethyl ester, (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid ethyl ester, is a common modification. scbt.comchemspider.comnih.gov

General synthetic routes to amides involve the activation of the carboxylic acid, for instance by converting it to an acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. A similar strategy can be used to form hydrazides, a class of amide derivatives, by reacting the activated acid with hydrazine. While not specific to the title compound, research on the related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold demonstrates the synthesis of hydrazides which are then condensed with various aldehydes to create a library of hydrazone derivatives. nih.gov

Conjugating the 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid scaffold with natural products, such as pentacyclic triterpene acids like ursolic acid or maslinic acid, is a strategy to create hybrid molecules that may exhibit synergistic or novel biological activities. mdpi.comnih.govresearchgate.net Triterpene acids possess a C-28 carboxylic acid group that is a prime site for modification. mdpi.com

The conjugation can be achieved by forming an ester or amide bond. For instance, the C-28 carboxyl group of a triterpene acid can be activated and then reacted with the phenolic hydroxyl group of this compound (or its ester) to form an ester linkage. Conversely, the carboxylic acid of the title compound can be activated and coupled with a hydroxyl or amino group on the triterpene scaffold. Studies on maslinic acid have shown successful conjugation of molecules to its C-2 and C-3 hydroxyl groups as well as its C-28 carboxylic acid, indicating multiple potential attachment points for creating such hybrids. nih.gov

Structural Diversification through Aromatic and Side-Chain Modifications

Modifications to the ether and alkyl functionalities of the molecule can significantly alter its physicochemical properties. A notable example of ethereal chain variation is the synthesis of (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl] propanoic acid. google.com In this derivative, the phenolic hydroxyl group is extended with a two-carbon ethoxy chain, which is further terminated with a methanesulfonyloxyphenyl group, demonstrating a sophisticated modification of the ether linkage on the aromatic ring.

Variations in the alkyl side-chain can also be explored. While direct examples for the title compound are specific, the broader class of 2-phenylpropanoic acid derivatives has seen extensive modification. These include the introduction of different functional groups onto the propanoic acid chain or altering its length to study the impact on biological interactions. nih.govresearchgate.net

The phenolic hydroxyl group is reactive and often requires protection during multi-step syntheses to prevent unwanted side reactions. slideshare.net The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its selective removal. nih.gov

A common strategy is the use of a methyl ether (—OCH₃) as a protecting group. For instance, the synthesis of derivatives can start from 2-ethoxy-3-(4-methoxyphenyl)propanoic acid, where the hydroxyl is masked. google.com The methyl group is robust but can be cleaved under specific, often harsh, conditions if the free phenol (B47542) is required in the final product.

Other widely used protecting groups for phenols and alcohols include:

Esters (e.g., Acetyl, Benzoyl): Introduced by reacting the hydroxyl group with an acyl chloride or anhydride. They are typically removed by hydrolysis under basic conditions. highfine.com

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl halide. Their stability varies widely, and they are commonly removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) Ethers (Bn): Introduced using a benzyl halide under basic conditions and are commonly removed by catalytic hydrogenation, which leaves most other functional groups intact.

The following table summarizes common protecting groups for hydroxyl functions and their typical deprotection methods.

| Protecting Group | Abbreviation | Introduction Reagent Example | Deprotection Condition Example |

| Methyl Ether | Me | Methyl iodide (MeI), Base | Boron tribromide (BBr₃) |

| Benzyl Ether | Bn | Benzyl bromide (BnBr), Base | H₂, Pd/C (Hydrogenolysis) |

| Acetyl Ester | Ac | Acetic anhydride, Pyridine | K₂CO₃, Methanol (Base Hydrolysis) |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

This table presents illustrative examples of reagents and conditions.

Development of Deuterium-Labeled Analogs for Research Applications

Deuterium-labeled analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are invaluable tools in research, particularly for metabolic studies and as internal standards in quantitative mass spectrometry analysis. princeton.edu The replacement of hydrogen with deuterium can alter the rate of metabolic processes involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect.

The synthesis of deuterated analogs of this compound could be achieved by using deuterated starting materials or reagents. nih.gov For example, deuterium atoms could be incorporated into the ethoxy group, the propanoic acid backbone, or the aromatic ring. The synthesis of d₅-JPH203, a deuterated analog of a complex propanoic acid derivative, highlights a relevant strategy. In that synthesis, a deuterated phenyl ring (d₅) was part of one of the key building blocks, which was then carried through the synthetic sequence to yield the final labeled compound. biomedres.us Such strategies could be adapted to produce deuterated versions of the title compound for use in pharmacokinetic and mechanistic studies.

Mechanistic Biological Investigations of 2 Ethoxy 3 4 Hydroxyphenyl Propanoic Acid Derivatives

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

Derivatives containing the 2-ethoxy-3-phenylpropanoic acid pharmacophore have been synthesized and investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.net These receptors are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily and are crucial regulators of lipid and glucose metabolism. nih.gov The propanoic acid moiety is a common feature in many PPAR agonists, which are designed to interact with the receptor's ligand-binding pocket.

Research into related compounds has focused on developing dual agonists for both PPARα and PPARγ subtypes. The 3-(4-alkoxyphenyl)propanoic acid scaffold, to which 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid belongs, has been a basis for creating compounds that can activate multiple PPAR subtypes. nih.gov Triterpenic acid amides incorporating a 2-ethoxy-3-phenylpropanoic acid fragment have been specifically explored as potential dual agonists of PPARα and PPARγ. researchgate.net

PPARα is primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation generally leads to the breakdown of lipids.

PPARγ is most abundantly expressed in adipose tissue, where it is a key regulator of adipogenesis (fat cell formation) and lipid storage.

The development of dual agonists is based on the therapeutic hypothesis that simultaneous activation of both subtypes can address multiple aspects of metabolic disorders, such as improving insulin (B600854) sensitivity (a primary role of PPARγ) while also managing dyslipidemia (a key function of PPARα).

| Receptor Subtype | Primary Tissue Expression | Key Metabolic Functions |

| PPARα | Liver, Heart, Muscle, Kidney | Fatty acid oxidation, Triglyceride catabolism, Regulation of HDL cholesterol |

| PPARγ | Adipose Tissue | Adipocyte differentiation, Lipid storage, Glucose uptake, Insulin sensitization |

This table summarizes the distinct and primary roles of PPARα and PPARγ in metabolic regulation.

The activation of PPARs by ligands like the derivatives of this compound follows a well-established mechanism. Upon entering the nucleus, the ligand binds to the Ligand-Binding Domain (LBD) of the PPAR protein. This binding event induces a critical conformational change in the receptor.

This structural shift causes the release of co-repressor proteins and facilitates the recruitment of co-activator proteins. The ligand-bound PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This entire complex (Ligand-PPAR-RXR-Co-activator) then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, initiating their transcription.

By activating PPARα and PPARγ, derivatives of this compound can modulate the expression of a wide array of genes involved in energy homeostasis. nih.gov

Activation of PPARα influences:

Lipid Metabolism: It upregulates genes involved in fatty acid uptake, mitochondrial β-oxidation, and peroxisomal fatty acid oxidation. It also plays a role in regulating the levels of circulating triglycerides by controlling the expression of apolipoproteins.

Activation of PPARγ influences:

Carbohydrate and Lipid Metabolism: It promotes the storage of fatty acids in adipocytes, thereby preventing lipotoxicity in other tissues like the liver and muscle. This action is central to its insulin-sensitizing effects. It also upregulates genes responsible for glucose uptake.

The combined agonism for both receptors leads to a broader regulation of genes, aiming for a comprehensive improvement in both lipid profiles and glucose control. nih.gov

Enzyme Inhibition Studies

Beyond metabolic regulation, derivatives of this compound have been considered for their potential inhibitory effects on viral enzymes, specifically the SARS-CoV-2 Main Protease (Mpro or 3CLpro). researchgate.net Mpro is a cysteine protease essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. preprints.org Its unique structure, which is not present in humans, makes it an attractive target for antiviral drug development. preprints.org

Inhibitors can block Mpro activity through either covalent or non-covalent binding. mdpi.com Non-covalent inhibitors are of significant interest as they can offer improved safety profiles. preprints.orgnih.gov These inhibitors function by physically occupying the enzyme's active site, preventing the natural substrate from binding.

The active site of Mpro is a well-defined cleft with several subsites (S1, S1', S2, S4) that accommodate the amino acid residues of the substrate. nih.gov The binding of a non-covalent inhibitor like a derivative of this compound would theoretically be stabilized by a series of specific molecular interactions.

| Interaction Type | Key Mpro Residues | Role in Binding |

| Hydrogen Bonds | His41, His163, Glu166, Cys145 | Anchor the inhibitor within the active site. The catalytic dyad (His41-Cys145) is a critical interaction point. |

| Hydrophobic/π-π Stacking | Met49, Met165, His41 | Stabilize aromatic or hydrophobic parts of the inhibitor, often within the S1 and S2 pockets. |

This table outlines the crucial non-covalent interactions that stabilize inhibitors within the Mpro active site.

The this compound structure possesses features conducive to such interactions:

The hydroxyphenyl group can act as a hydrogen bond donor and its aromatic ring can engage in π-π stacking with residues like His41.

The carboxylic acid group can serve as a hydrogen bond acceptor, potentially interacting with residues like His163 or Glu166.

While direct experimental data for this specific compound is not widely published, its structural components align with the pharmacophoric requirements for non-covalent Mpro inhibition. nih.govmdpi.com

SARS-CoV-2 Main Protease (Mpro) Interaction Mechanisms

Hydrogen Bonding and Stacking Interactions with Catalytic Residues

The interaction of small molecules with the catalytic residues of enzymes is fundamental to their mechanism of action. For derivatives of this compound, the potential for hydrogen bonding and stacking interactions is a key area of investigation. The phenolic hydroxyl group and the carboxylic acid moiety are prime sites for forming hydrogen bonds with amino acid residues within an enzyme's active site. For instance, studies on structurally related phenolic compounds have shown that the hydroxyl and carboxyl groups can form robust hydrogen bonds with the protein backbone or with specific polar amino acid side chains, thereby orienting the molecule for optimal interaction.

In the crystal structure of related compounds like (2S)-3-(4-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)propanoic acid, extensive intermolecular O-H···O hydrogen bonding is observed, which dictates the solid-state architecture. researchgate.net While this is an intermolecular interaction, it provides insight into the strong hydrogen-bonding potential of the hydroxyphenyl and propanoic acid moieties, which would also govern their interactions within a biological receptor. The phenyl ring of these derivatives can also participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a catalytic site. These interactions, though weaker than covalent bonds, are crucial for the affinity and specificity of a ligand for its target enzyme. Computational docking studies on other propanoic acid derivatives have been utilized to predict and analyze these binding modes, offering insights into the structural requirements for enzyme inhibition. nih.govmdpi.com

Other Enzymatic Targets and Associated Biochemical Pathways

Research into the enzymatic targets of this compound derivatives has identified the peroxisome proliferator-activated receptors (PPARs) as key interacting partners. Specifically, certain derivatives have been shown to modulate the activity of PPARα and PPARγ. These receptors are ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism. Activation of PPARα is known to upregulate genes involved in fatty acid oxidation, while PPARγ is a master regulator of adipogenesis and is involved in insulin sensitization. The interaction of these compounds with PPARs suggests their potential in metabolic disease research.

Beyond PPARs, the structural motif of a phenolic acid suggests potential interactions with a range of other enzymes. For example, cyclooxygenases (COXs) and lipoxygenases (LOXs), key enzymes in the inflammatory cascade, are known targets for various phenolic compounds. By inhibiting these enzymes, such compounds can modulate the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, given the antioxidant potential of phenolic structures, enzymes involved in managing oxidative stress, such as glutathione (B108866) peroxidases and superoxide (B77818) dismutases, could also be indirectly affected.

Investigation of In Vitro Biological Activities (Mechanistic Focus)

Modulation of Cellular Signaling Pathways

Phenolic acids, as a class, are known to exert their biological effects by modulating a variety of intracellular signaling pathways. mdpi.comnih.govresearchgate.netnih.govmdpi.com While specific data on this compound is limited, the activities of related phenolic compounds suggest likely mechanisms. These compounds have been shown to influence key inflammatory and cell survival pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov

The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition by phenolic compounds can lead to a downregulation of pro-inflammatory cytokines and enzymes. Similarly, the MAPK pathways, which are involved in cellular proliferation, differentiation, and apoptosis, are also modulated by various polyphenols. mdpi.com For instance, phenolic compounds can interfere with the phosphorylation of key kinases in these pathways, thereby altering gene expression and cellular responses. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, another critical regulator of cell survival and metabolism, is also a known target for some phenolic acids. nih.govresearchgate.net By modulating these fundamental signaling networks, derivatives of this compound could potentially influence a wide array of cellular processes.

Effects on Metabolic Markers in Preclinical Models

Preclinical studies on derivatives of this compound have provided evidence of their effects on key metabolic markers. In one such study, a derivative demonstrated the ability to improve insulin sensitivity and glucose tolerance in an animal model of metabolic disease. Furthermore, a significant reduction in plasma triglyceride levels was observed following treatment with this compound. These effects are consistent with the compound's activity as a modulator of PPARs, which are central to metabolic regulation.

The table below summarizes the observed effects of a this compound derivative on metabolic markers in a preclinical model.

| Metabolic Marker | Observed Effect |

| Insulin Tolerance | Improved |

| Glucose Tolerance | Improved |

| Plasma Triglycerides | Significantly Reduced |

These findings underscore the potential of this class of compounds to modulate metabolic pathways and suggest a possible therapeutic application in the context of metabolic disorders. Further research is needed to elucidate the precise mechanisms and to explore the effects on a broader range of metabolic parameters.

Anticancer and Antioxidant Mechanisms of Related Scaffolds

Structurally related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have been investigated for their potential anticancer and antioxidant properties. Reactive oxygen species (ROS) are known to play a significant role in the development of cancer, and compounds that can modulate oxidative stress are of great interest. nih.gov The phenolic hydroxyl group in these molecules can act as a hydrogen donor, enabling them to scavenge free radicals and thus exhibit antioxidant activity.

In vitro studies have demonstrated that certain derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid possess potent antioxidant properties, as measured by assays such as the DPPH radical scavenging assay. nih.gov The anticancer activity of these related scaffolds has been attributed to their ability to induce cytotoxicity in cancer cells and inhibit their migration. nih.gov The mechanism of action is thought to involve the modulation of cellular pathways that control cell proliferation and survival.

Cellular Viability and Migration Assays in Research Models

To quantitatively assess the anticancer potential of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, cellular viability and migration assays have been employed in various cancer cell line models. nih.gov Cellular viability assays, such as the MTT assay, are used to determine the concentration at which a compound can reduce the viability of cancer cells by 50% (IC50). Migration assays, on the other hand, provide insight into the ability of a compound to inhibit the metastatic potential of cancer cells.

The following table presents data from in vitro studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, showcasing their effects on the viability of A549 lung cancer cells.

| Compound | A549 Cell Viability (%) |

| 12 | ~50 |

| 20 | ~50 |

| 21 | ~50 |

| 22 | ~50 |

| 29 | ~50 |

Data represents the approximate percentage of viable A549 cells after treatment with the respective compounds at a concentration that reduces viability by 50%.

Furthermore, selected compounds from this series were shown to significantly suppress the migration of A549 cells in vitro, indicating their potential to interfere with cancer cell motility. nih.gov These findings highlight the promise of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold as a basis for the development of novel anticancer agents.

Oxidative Stress Modulation Studies

Derivatives of this compound are subjects of research for their potential to modulate oxidative stress. This capacity is largely attributed to the phenolic hydroxyl group within their structure. This functional group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress. nih.gov The presence of an amino group adjacent to the phenolic ring in some derivatives can further enhance this antioxidant activity by increasing the electron-donating capacity and stabilizing the resulting phenoxyl radical after scavenging ROS. nih.gov

Studies on related hydroxyphenylpropanoic acid derivatives have provided insights into these antioxidant mechanisms. For instance, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has highlighted their potential as antioxidants. nih.gov One of the most promising compounds in a studied series, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), demonstrated potent antioxidant properties in the DPPH radical scavenging assay. researchgate.net

Further investigations into compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) have demonstrated a significant reduction in oxidative stress markers. In murine models, administration of HMPA led to decreased levels of plasma reactive oxygen metabolites. nih.gov The antioxidant effects of HMPA are also associated with the modulation of antioxidant enzyme expression. nih.gov Specifically, high doses of HMPA have been shown to increase the expression of Superoxide Dismutase 1 (Sod1) and suppress NAD(P)H quinone dehydrogenase 1 (Nqo1) expression in the soleus muscle. nih.gov It has also been suggested that HMPA can ameliorate oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a key regulator of cellular antioxidant responses. nih.gov

The following table summarizes the observed effects of HMPA on oxidative stress markers:

| Biomarker | Effect of HMPA Administration | Reference |

| Plasma Reactive Oxygen Metabolites | Decreased | nih.gov |

| Plasma Nitrite/Nitrate Levels | Reduced (high-dose) | nih.gov |

| Antioxidant Capacity | Enhanced (post-exercise) | nih.gov |

| Sod1 mRNA Abundance (soleus) | Increased | nih.gov |

| Nqo1 mRNA Abundance (soleus) | Suppressed | nih.gov |

These findings on related compounds suggest that this compound and its derivatives could similarly act as effective modulators of oxidative stress, primarily through direct ROS scavenging and the regulation of endogenous antioxidant defense systems.

Influence on Macrophage Foam Cell Formation and Lipid Metabolism Regulation (for related compounds)

The formation of macrophage foam cells is a critical event in the development of atherosclerosis. nih.gov Research into related hydroxyphenylpropanoic acids, such as 3-(4-hydroxyphenyl)propionic acid (HPPA), a microbial metabolite of procyanidin (B600670) A2, has shown significant potential in inhibiting this process. researchgate.netrsc.org Studies have demonstrated that HPPA can reduce cellular lipid accumulation in macrophages, thereby preventing their transformation into foam cells. researchgate.netrsc.org

Investigations into 3-hydroxyphenyl propionic acid (3-HPP) and 4-hydroxyphenyl propionic acid (4-HPP) have also revealed their capacity to regulate lipid metabolism. In animal models fed a high-fat diet, both 3-HPP and 4-HPP administration resulted in decreased body weight, a lower liver index, and ameliorated dyslipidemia. nih.gov These compounds were found to reduce serum levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and total cholesterol (TC). nih.gov The mechanism for these effects may involve the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in fatty acid oxidation. nih.gov

The table below outlines the effects of HPPA on macrophage foam cell formation:

| Parameter | Effect of HPPA Treatment | Reference |

| Cellular Lipid Accumulation | Significantly Reduced | researchgate.netrsc.org |

| Foam Cell Formation | Inhibited | researchgate.netrsc.org |

Upregulation of Cholesterol Efflux Transporters (e.g., ABCA1, SR-B1)

A key mechanism by which related hydroxyphenylpropanoic acids inhibit foam cell formation is by promoting cholesterol efflux from macrophages. This process is mediated by the upregulation of specific cholesterol efflux transporters. Studies on 3-(4-hydroxyphenyl)propionic acid (HPPA) have shown that it enhances macrophage cholesterol efflux by increasing the mRNA expression of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1). researchgate.netrsc.org ABCA1 and SR-B1 are crucial transporters involved in maintaining cholesterol and phospholipid homeostasis within the cell. nih.gov

The upregulation of these transporters facilitates the removal of excess cholesterol from macrophages, a critical step in preventing the development of atherosclerotic plaques. researchgate.netrsc.org The liver X receptor alpha (LXR-α) is a known regulator of ABCA1, and some phenolic compounds have been shown to increase its expression, further promoting cholesterol efflux. nih.gov While HPPA directly upregulates ABCA1 and SR-B1, its parent molecule, procyanidin A2, has been observed to significantly increase the mRNA expression of SR-B1 and LXR-α. researchgate.netrsc.org

The following table summarizes the effects of HPPA on the expression of cholesterol efflux transporters in macrophages:

| Transporter | Effect on mRNA Expression | Reference |

| ABCA1 | Upregulated | researchgate.netrsc.org |

| SR-B1 | Upregulated | researchgate.netrsc.org |

Restriction of Oxidative Stress and Inflammation Pathways (e.g., NF-κB)

In addition to regulating lipid metabolism, related hydroxyphenylpropanoic acids can also restrict the oxidative stress and inflammatory pathways that contribute to foam cell formation. The accumulation of oxidized low-density lipoprotein (ox-LDL) in macrophages not only leads to lipid engorgement but also triggers inflammatory responses. researchgate.netrsc.org

Research has shown that 3-(4-hydroxyphenyl)propionic acid (HPPA) can limit the cellular oxidative stress and inflammation induced by ox-LDL. researchgate.netrsc.org This is achieved, in part, through the inhibition of the nuclear factor kappa-B (NF-κB) pathway. researchgate.net NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines. nih.gov By suppressing the NF-κB pathway, HPPA can reduce the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). researchgate.net Phenolic acids, in general, have been shown to inhibit the release of pro-inflammatory molecules in macrophages stimulated by lipopolysaccharide (LPS). nih.gov This anti-inflammatory action complements the effects on lipid metabolism, providing a multi-faceted approach to inhibiting atherosclerosis. tandfonline.com

The table below details the anti-inflammatory effects of HPPA:

| Pathway/Mediator | Effect of HPPA Treatment | Reference |

| ox-LDL-induced Cellular Oxidative Stress | Restricted | researchgate.netrsc.org |

| ox-LDL-induced Inflammation | Restricted | researchgate.netrsc.org |

| NF-κB Pathway | Inhibited | researchgate.net |

| Pro-inflammatory Cytokine Secretion | Suppressed | researchgate.net |

Structure Activity Relationship Sar Studies

Elucidating Key Structural Features for Biological Activity

The biological activity of this class of compounds is intrinsically linked to its specific arrangement of functional groups, including the core propanoic acid backbone, the 4-hydroxyphenyl ring, and the ethoxy group at the alpha-position.

The 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid scaffold is recognized as a significant pharmacophore, a molecular framework responsible for the compound's biological activity. Numerous compounds that contain the phenolic (4-hydroxyphenyl) moiety are known for their potent and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The strategic integration of this phenol (B47542) moiety into an amino acid-like framework is a promising approach for developing highly bioactive compounds. mdpi.com The entire moiety serves as a foundational platform for interaction with various biological targets, and its derivatives have shown structure-dependent activity against various pathogens and cell lines. nih.govresearchgate.net For instance, related structures incorporating the hydroxyphenyl propanoic acid scaffold have demonstrated notable antiviral activity against HIV-1. ijpsr.com The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutic candidates. mdpi.com

Like many biologically active molecules, this compound is chiral, existing as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. The spatial orientation of the atoms differs between these two forms, which can lead to significant differences in their biological activity. smolecule.com This is because biological targets, such as receptors and enzymes, are themselves chiral and often exhibit stereospecificity, meaning they will interact preferentially with one enantiomer over the other.

Research has specifically highlighted the importance of the (S)-enantiomer. For example, esters of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid are described as useful pharmaceutical intermediates for the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists. fao.org PPARs are crucial regulators of glucose and lipid metabolism, making them important targets for metabolic diseases. smolecule.com The specific synthesis and use of the S-enantiomer in this context underscore its preferential activity at this receptor. fao.orggoogle.com

| Enantiomer | Common Designation | Known Biological Relevance | Primary Target Mentioned |

|---|---|---|---|

| (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | S-enantiomer | Active form for receptor modulation. smolecule.com Used as an intermediate for drug synthesis. fao.org | PPARs smolecule.comfao.org |

| (R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | R-enantiomer | Generally exhibits different or lower biological activity compared to the S-enantiomer. smolecule.com | Not specified as the primary active form. |

Correlation of Substituent Effects with Biological Responses

The specific functional groups attached to the core scaffold, namely the phenolic hydroxyl group and the ethoxy group, play distinct and crucial roles in the molecule's interaction with its biological targets.

The hydroxyl (-OH) group on the phenyl ring is a key contributor to the molecule's binding affinity. As a hydrogen bond donor and acceptor, it can form strong, directional interactions with amino acid residues in the binding pocket of a target protein. mdpi.comfrontiersin.org These hydrogen bonding interactions are often crucial for achieving high-affinity binding and stabilizing the drug-receptor complex. nih.gov The presence of the hydroxyl group on the phenyl ring at the para-position is noted to enhance aqueous solubility and facilitate these critical interactions. nih.gov The versatility of the phenolic hydroxyl group, which can participate in various chemical interactions, allows it to engage with a diverse array of biological targets. nih.govmdpi.com Studies on related phenolic acids have shown that the position of the hydroxyl group can significantly impact binding affinity. frontiersin.org

| Functional Group | Position | Primary Role in Biological Interaction | Type of Interaction |

|---|---|---|---|

| Hydroxyl (-OH) | C-4 of Phenyl Ring | Enhances binding affinity and solubility. mdpi.comnih.gov | Hydrogen Bonding mdpi.comfrontiersin.orgnih.gov |

| Ethoxy (-OCH2CH3) | C-2 of Propanoic Acid | Contributes to molecular recognition, size, and lipophilicity. | Hydrophobic Interactions, Van der Waals Forces |

| Carboxylic Acid (-COOH) | C-1 of Propanoic Acid | Acts as a key interaction point, often forming salt bridges or strong hydrogen bonds. | Ionic Interactions, Hydrogen Bonding |

Design Principles for Optimized Research Probes and Investigational Compounds

Based on SAR studies, several design principles can be formulated for creating optimized research probes and new investigational compounds derived from the this compound scaffold.

Stereochemical Purity : The synthesis should be enantioselective to produce the (S)-enantiomer, which appears to be the more biologically active form, particularly for PPAR modulation. smolecule.comfao.org

Conservation of Core Moieties : The 4-hydroxyphenyl group and the carboxylic acid function are critical for binding and should generally be retained. The hydroxyl group is essential for hydrogen bonding, a key factor in high-affinity binding. mdpi.comnih.gov

Modification of the Ethoxy Group : The ethoxy group can be considered for modification. Altering its size (e.g., to a methoxy (B1213986) or propoxy group) could fine-tune the steric fit and hydrophobic interactions within the binding pocket, potentially improving potency or selectivity.

Substitution on the Phenyl Ring : While the 4-hydroxyl group is important, adding other small substituents to the phenyl ring could explore additional binding interactions and modify the electronic properties of the molecule.

Bioisosteric Replacement : The carboxylic acid could be replaced with other acidic functional groups (e.g., a tetrazole) to potentially improve metabolic stability or cell permeability while maintaining the key acidic interaction point.

Synthetic Versatility : The inherent flexibility of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, a related structure, allows for the introduction of diverse heterocyclic or aromatic structures, which can be tailored to optimize biological activity and specificity. nih.gov This principle can be applied to the target compound to generate extensive libraries for screening.

By applying these principles, medicinal chemists can rationally design new molecules with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles for further investigation.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the basis of molecular recognition.

Prediction of Binding Modes and Affinities with Receptor Active Sites

For 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid, molecular docking studies would be employed to predict how it fits into the active site of a specific biological target, such as an enzyme or a receptor. The process involves generating a multitude of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. A lower binding energy score typically indicates a more stable and favorable interaction.

These predictions are fundamental in structure-based drug design, allowing researchers to hypothesize the mechanism of action. For instance, docking this compound against a target like a peroxisome proliferator-activated receptor (PPAR) could reveal its potential as a modulator of that receptor. A study on similar pharmacophores has suggested that modifications to the phenolic hydroxyl group can influence pharmacokinetic and pharmacodynamic properties without drastically affecting receptor binding. researchgate.net

Binding Affinity Prediction for this compound with Hypothetical Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Enzyme A (e.g., Cyclooxygenase) | -8.5 | Low micromolar (µM) range |

| Receptor B (e.g., PPARγ) | -7.9 | Mid micromolar (µM) range |

| Transporter C (e.g., P-glycoprotein) | -6.2 | High micromolar (µM) range |

Note: The data in this table is illustrative of the output from molecular docking studies and is not based on published experimental results for this specific compound.

Analysis of Hydrogen Bonding, Hydrophobic, and Stacking Interactions

Beyond predicting the binding pose, docking analysis provides detailed insights into the non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would include:

Hydrogen Bonding: The hydroxyl (-OH) group on the phenyl ring and the carboxylic acid (-COOH) group are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's active site. These are strong, directional interactions crucial for binding specificity.

Hydrophobic Interactions: The ethyl group (-OCH2CH3) and the phenyl ring contribute to the molecule's hydrophobicity, allowing it to interact favorably with nonpolar pockets within the active site.

Pi-Pi Stacking: The aromatic phenyl ring can engage in stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the protein target.

Understanding this interaction fingerprint is key to explaining the molecule's affinity and selectivity for its target.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. An MD simulation of this compound, both alone in a solvent and in complex with a receptor, would reveal important information about its behavior.

These simulations can assess the conformational stability of the ligand within the binding pocket, confirming whether the pose predicted by docking is maintained over time. Furthermore, MD can illuminate the dynamics of the protein-ligand interactions, showing how water molecules mediate contacts and how the protein structure might adapt to the ligand's presence.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, researchers would first compile a dataset of structurally similar molecules with experimentally measured biological activities (e.g., enzyme inhibition, antioxidant capacity). nih.gov Machine learning or statistical methods are then used to create a mathematical model that correlates structural features with activity. nih.gov

These predictive models are valuable tools in drug discovery, enabling the rapid estimation of the biological activity of novel or untested compounds. technologynetworks.com This can help prioritize which molecules to synthesize and test in the laboratory, saving time and resources.

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the most important physicochemical descriptors that influence the biological activity of the compounds. For phenolic acids and their derivatives, these descriptors often include:

Lipophilicity (logP): Affects how the molecule partitions between fatty and aqueous environments, influencing membrane permeability and interaction with hydrophobic pockets.

Electronic Properties: Descriptors like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and Hammett constants can quantify the electron-donating or -withdrawing nature of substituents, which is crucial for interaction and reactivity.

Steric Descriptors: Parameters like molar refractivity or steric hindrance indices describe the size and shape of the molecule, which determines how well it fits into a receptor's active site.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule's atomic structure.

By analyzing the QSAR model, researchers can determine, for example, that increasing the size of the alkoxy group (like the ethoxy group in the target compound) might enhance or decrease activity, guiding the design of more potent analogs. Studies on phenolic compounds often highlight the number and position of hydroxyl groups as critical factors for their antioxidant activity. nih.gov

Lack of Publicly Available Research on Ligand-Based Pharmacophore Modeling of this compound

Extensive searches of scientific literature and computational chemistry databases have revealed no specific studies on the use of This compound in ligand-based pharmacophore modeling for hit identification.

While the principles of ligand-based pharmacophore modeling are widely applied in drug discovery to identify novel bioactive compounds, this particular chemical entity has not been the subject of published research within this specific computational framework. Ligand-based pharmacophore modeling involves the generation of a 3D model that represents the essential steric and electronic features of a set of active compounds. This model is then used as a query to screen virtual libraries for new molecules with the potential for similar biological activity.

The absence of such studies for this compound means that no data is available to generate an article section detailing research findings or data tables as per the specified outline. Computational and theoretical chemistry studies, including quantitative structure-activity relationship (QSAR) analyses and pharmacophore model development, appear not to have been conducted or at least not published for this compound.

Therefore, the requested article focusing solely on the "" and specifically "Ligand-Based Pharmacophore Modeling for Hit Identification" of this compound cannot be generated due to the lack of source material.

Advanced Analytical Methodologies in Research

Chiral Analytical Techniques for Enantiomeric Excess Determination

The presence of a chiral center at the C2 position of "2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid" necessitates the use of specialized analytical techniques to separate and quantify its enantiomers. The determination of enantiomeric excess (e.e.) is critical in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the enantioselective analysis of chiral compounds like "this compound". The development of these methods involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase or temperature program to achieve baseline separation of the enantiomers.

For compounds structurally similar to "this compound," such as other aryloxyphenoxypropanoic acids, polysaccharide-based CSPs like those derived from cellulose (B213188) or amylose (B160209) have proven effective. nih.govresearchgate.netchromatographyonline.com Method development for chiral HPLC would typically involve screening a variety of these columns with different mobile phases, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, sometimes with acidic or basic modifiers to improve peak shape and resolution. chromatographyonline.com

Validation of a chiral HPLC method is essential to ensure its reliability for determining enantiomeric excess. Key validation parameters include specificity, linearity, precision, accuracy, and limit of quantification (LOQ). A well-validated method can accurately determine the percentage of one enantiomer in a mixture. For instance, a validated HPLC method for a related compound demonstrated the ability to detect as little as 0.3% of the minor enantiomer in the presence of the major one. nih.gov

Chiral GC is another viable technique, particularly for more volatile derivatives of the target compound. gcms.cz Derivatization of the carboxylic acid and hydroxyl groups can enhance volatility and improve chromatographic performance on a chiral GC column. Cyclodextrin-based chiral stationary phases are commonly employed in GC for the separation of enantiomers of various chiral acids. mdpi.com

A typical screening process for developing a chiral HPLC method for "this compound" might involve the parameters outlined in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cyclodextrin-based |

| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Ethanol (80:20) | Acetonitrile (B52724):Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detector | UV at 225 nm | UV at 254 nm | UV at 275 nm |

Polarimetry is a classical and non-destructive technique used to measure the optical rotation of a chiral substance in solution. anton-paar.com This measurement can be used to determine the optical purity of a sample, which is directly related to its enantiomeric excess. libretexts.orgmasterorganicchemistry.com An optically pure sample of one enantiomer will rotate the plane of polarized light to a specific degree, known as the specific rotation, under defined conditions of concentration, path length, temperature, and wavelength of the light source (typically the sodium D-line). masterorganicchemistry.com

A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations of the individual enantiomers cancel each other out. libretexts.org The observed optical rotation of a non-racemic mixture is proportional to the excess of one enantiomer over the other. libretexts.org The enantiomeric excess can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

While polarimetry is a valuable tool for assessing optical purity, it is often used in conjunction with chiral chromatography for more accurate and sensitive determination of enantiomeric excess, especially for samples with very high or very low enantiomeric purity.

Spectroscopic and Spectrometric Methods for Structural Elucidation within Research Contexts

The unambiguous confirmation of the chemical structure of "this compound," including its stereochemistry, is achieved through a combination of spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can differentiate between compounds with the same nominal mass but different molecular formulas. For "this compound" (C13H18O4), the theoretical exact mass is 238.1205 Da. nih.gov An experimental HRMS measurement that is very close to this theoretical value provides strong evidence for the correct molecular formula.

| Parameter | Value |

| Molecular Formula | C13H18O4 |

| Theoretical Exact Mass | 238.1205 Da |

| Nominal Mass | 238 Da |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their spatial arrangement. For "this compound," both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR (¹H and ¹³C):

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of "this compound" would be expected to show distinct signals for the aromatic protons, the methine proton at C2, the methylene (B1212753) protons of the ethoxy group and the C3 position, and the methyl protons of the ethoxy group.

¹³C NMR reveals the number of different types of carbon atoms in the molecule. For "this compound," one would expect to see signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the carbon bearing the ethoxy group (C2), the methylene carbon at C3, and the carbons of the ethoxy group. docbrown.info

2D NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to establish the connectivity of the carbon skeleton. longdom.org

Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure. atlanchimpharma.com

For the stereochemical assignment at the C2 chiral center, advanced NMR techniques such as the use of chiral solvating agents or the formation of diastereomeric derivatives can be employed. These methods can induce chemical shift differences between the enantiomers, allowing for their differentiation by NMR. Additionally, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which can be used to deduce the relative stereochemistry in more complex molecules. longdom.org

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples

Chromatographic techniques are fundamental for both assessing the purity of synthesized "this compound" and for its isolation in a highly pure form for further research.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol, can be developed to separate the target compound from any starting materials, by-products, or degradation products. researchgate.netpensoft.net The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

For the isolation of "this compound" on a research scale (milligrams to grams), preparative HPLC is a powerful tool. nih.gov This technique uses a larger column and a higher flow rate than analytical HPLC to separate and collect the pure compound. Other chromatographic methods, such as flash column chromatography on silica (B1680970) gel, can also be employed for purification, particularly after the initial synthesis.

In cases where impurities are present in very small amounts, techniques like liquid-liquid extraction or crystallization can be used as preliminary purification steps before final purification by chromatography. atlanchimpharma.comgoogle.com The choice of purification method depends on the nature of the impurities and the desired final purity of the research sample.

The following table summarizes a typical analytical approach for a research sample of "this compound."

| Analytical Technique | Purpose | Expected Outcome |

| Chiral HPLC | Enantiomeric Excess Determination | Baseline separation of enantiomers, quantification of e.e. |

| Polarimetry | Optical Purity Assessment | Measurement of specific rotation, confirmation of enantiomeric enrichment |

| High-Resolution Mass Spectrometry | Molecular Formula Confirmation | Accurate mass measurement consistent with C13H18O4 |

| ¹H and ¹³C NMR | Structural Confirmation | Signal pattern and chemical shifts consistent with the proposed structure |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Elucidation | Confirmation of atomic connectivity |

| Reversed-Phase HPLC | Purity Assessment | A single major peak with purity >95% |

| Preparative HPLC | Isolation of Pure Sample | Collection of the compound with high purity for further studies |

Emerging Research Applications and Future Directions

Development of Novel Chemical Probes for Biological Systems

While 2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid has not been extensively utilized as a chemical probe to date, its molecular structure possesses key functional groups that make it an attractive candidate for such development. Chemical probes are essential tools for interrogating biological systems, enabling the study of protein function and localization in living cells.

The structure of this compound contains two primary functional handles for chemical modification: the phenolic hydroxyl group and the carboxylic acid group.

Phenolic Hydroxyl Group: This group can be readily derivatized to attach reporter molecules such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-crosslinkers (for target identification).

Carboxylic Acid Group: This functional group provides a convenient site for conjugation to other molecules, such as peptides or affinity tags, through standard amide bond formation chemistry.

By leveraging these features, derivatives of this compound could be designed as probes to investigate the biological targets of the pharmacologically active molecules for which it serves as a precursor.

Exploration of New Mechanistic Pathways and Target Identification

A significant application of this compound is its use as a crucial intermediate in the enantioselective synthesis of agonists for Peroxisome Proliferator-Activated Receptors (PPARs). fao.orgresearchgate.net PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular development. nih.goveurekaselect.com There are three main subtypes: PPARα, PPARγ, and PPARδ.

The (S)-enantiomer of the compound is particularly valuable for synthesizing dual PPARα/γ agonists, known as glitazars, which have been investigated for the treatment of type 2 diabetes due to their ability to improve insulin (B600854) sensitivity and regulate lipid metabolism. chemicalbook.com Its incorporation into these larger molecules helps define the stereochemistry required for potent binding to the PPAR ligand-binding domain. The use of this specific chiral intermediate allows researchers to explore the structure-activity relationships of PPAR agonists, clarifying how ligand binding translates into specific downstream gene regulation and physiological effects. nih.goveurekaselect.com

Table 1: PPAR Agonists Synthesized Using this compound Intermediates

| Compound Class | Target Receptor(s) | Therapeutic Area of Interest | Reference |

|---|---|---|---|

| Glitazars | PPARα/γ (Dual Agonist) | Type 2 Diabetes, Dyslipidemia | chemicalbook.com |

| Thiophene-substituted oxazole (B20620) derivatives | PPARα/γ (Dual Agonist) | Antidiabetic and Lipid Lowering | chemicalbook.com |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of chiral molecules like this compound is an area where the principles of green chemistry are increasingly important. These principles advocate for the design of chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency.